(S)-Methyl 2-(2-chloroacetamido)propanoate
Overview
Description
(S)-Methyl 2-(2-chloroacetamido)propanoate: is a chemical compound with the molecular formula C6H10ClNO3 . It is a derivative of propanoic acid and contains a chloroacetamide group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chloroacetylation of L-alanine: One common synthetic route involves the reaction of L-alanine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Enantioselective Synthesis: Enantioselective methods can also be employed to obtain the (S)-enantiomer specifically. These methods often use chiral catalysts or auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to achieve this.
Chemical Reactions Analysis
(S)-Methyl 2-(2-chloroacetamido)propanoate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloroacetamide group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols are used, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
(S)-Methyl 2-(2-chloroacetamido)propanoate: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-Methyl 2-(2-chloroacetamido)propanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context.
Comparison with Similar Compounds
(R)-Methyl 2-(2-chloroacetamido)propanoate
2-(2-chloroacetamido)propanoic acid
Methyl 2-(2-chloroacetamido)butanoate
Ethyl 2-(2-chloroacetamido)propanoate
(S)-Methyl 2-(2-chloroacetamido)propanoate , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (2S)-2-[(2-chloroacetyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3/c1-4(6(10)11-2)8-5(9)3-7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNMQNKURMACSS-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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